
1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione is a compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been used in various therapeutic applications for centuries. This particular compound is characterized by its three hydroxyl groups and a p-tolylamino group attached to the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The p-tolylamino group is introduced through an amination reaction, where p-toluidine is reacted with the hydroxylated anthracene-9,10-dione under suitable conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential for efficient production.
化学反応の分析
Types of Reactions
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
科学的研究の応用
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives and is used in studying reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a subject of research in fields such as cancer therapy, where it is investigated for its potential anticancer properties.
Medicine: Its therapeutic potential is explored in drug development, particularly for its role in targeting specific cellular proteins involved in disease progression.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
作用機序
The mechanism of action of 1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets such as kinases, topoisomerases, and other essential cellular proteins. By binding to these targets, the compound can inhibit cancer cell proliferation, induce apoptosis, and interfere with cellular signaling pathways critical for cancer progression.
類似化合物との比較
Similar Compounds
1,5-Dihydroxy-4,8-diaminoanthraquinone: This compound has similar hydroxyl and amino groups but differs in the position and number of these groups.
1,4,5,8-Tetrahydroxyanthraquinone: This compound has four hydroxyl groups but lacks the p-tolylamino group.
2-Methyl-1,5,8-trihydroxyanthraquinone: This compound has a methyl group instead of the p-tolylamino group.
Uniqueness
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both hydroxyl and p-tolylamino groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with cellular proteins, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
61548-23-0 |
|---|---|
分子式 |
C21H15NO5 |
分子量 |
361.3 g/mol |
IUPAC名 |
1,5,8-trihydroxy-2-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO5/c1-10-2-4-11(5-3-10)22-13-7-6-12-16(20(13)26)21(27)18-15(24)9-8-14(23)17(18)19(12)25/h2-9,22-24,26H,1H3 |
InChIキー |
CWWZMNXYPYPHTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


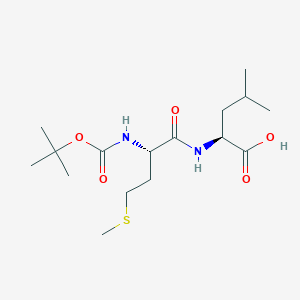
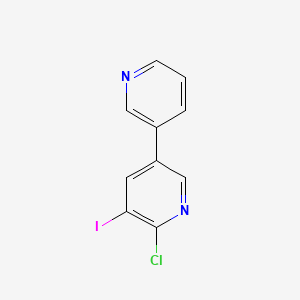
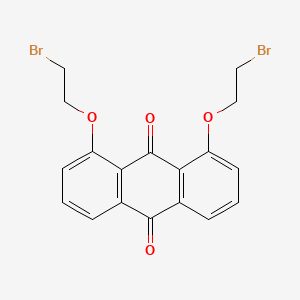

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
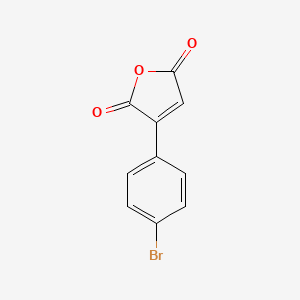
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
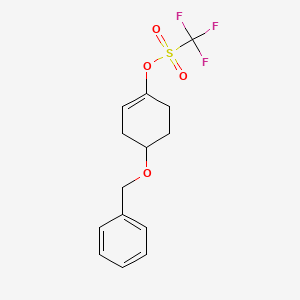
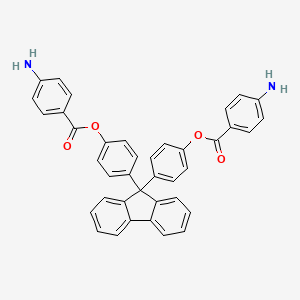
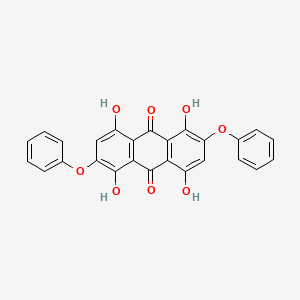
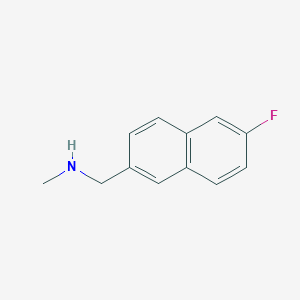
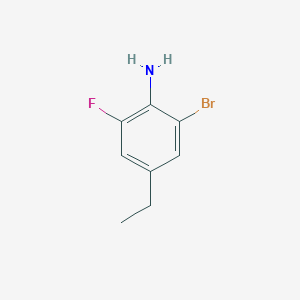
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
